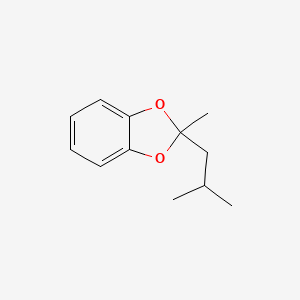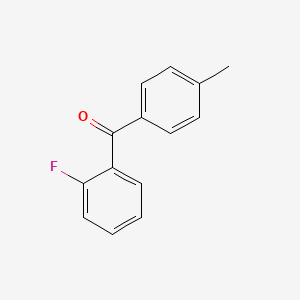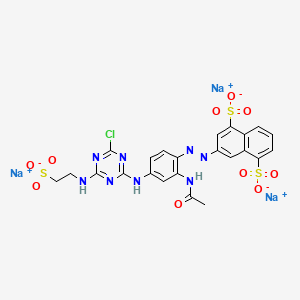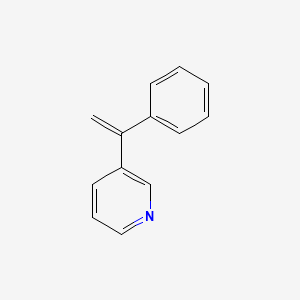
3-(1-Phenylethenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Phenylethenyl)pyridine: is an organic compound with the molecular formula C₁₃H₁₁N and a molecular weight of 181.2331 g/mol It is a derivative of pyridine, featuring a phenylethenyl group attached to the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1-Phenylethenyl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of pyridine derivatives with phenylethenyl halides in the presence of a palladium catalyst . The reaction typically requires a base, such as potassium carbonate, and is carried out under an inert atmosphere at elevated temperatures.
Another method involves the condensation reaction of 2,3-ene-1,5-diones with ammonia, which provides a straightforward route to pyridine derivatives . This reaction is often performed in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the scale-up of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of advanced purification techniques, such as chromatography and crystallization , ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions:
3-(1-Phenylethenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine), and appropriate solvents.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
科学研究应用
3-(1-Phenylethenyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals
属性
CAS 编号 |
74309-58-3 |
|---|---|
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC 名称 |
3-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-10H,1H2 |
InChI 键 |
AAEOSEDYHVWUIF-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


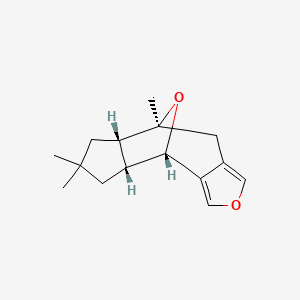
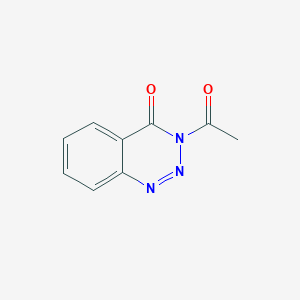
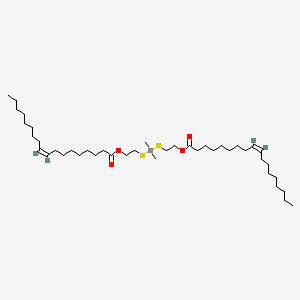

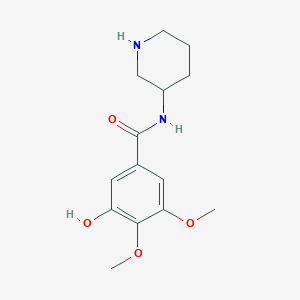
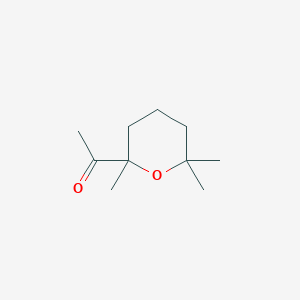
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
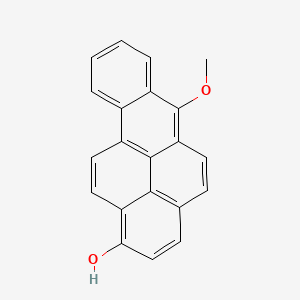
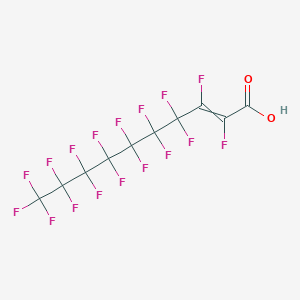
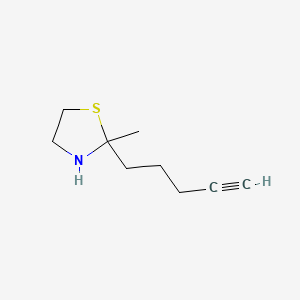
![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
